REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[C:16]([CH2:20][C:21]([OH:23])=[O:22])[CH:17]=[CH:18][CH:19]=1.[CH:24]1(Br)[CH2:28][CH2:27][CH2:26][CH2:25]1>O1CCCC1>[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]([CH:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)[C:21]([OH:23])=[O:22])[CH:17]=[CH:18][CH:19]=1
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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|
Quantity
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6 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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5.4 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
1 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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0.76 mL
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Type
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reactant
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Smiles
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C1(CCCC1)Br
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was re-cooled to −78° C.
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Type
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TEMPERATURE
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Details
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to warm to 25° C. where it
|
Type
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STIRRING
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Details
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was stirred for 45 minutes
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Duration
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45 min
|
Type
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TEMPERATURE
|
Details
|
was then re-cooled to −78° C
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Type
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STIRRING
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Details
|
the resulting mixture was stirred at −78° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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to warm to room temperature
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Type
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STIRRING
|
Details
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stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of a saturated aqueous solution of ammonium chloride
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Type
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CUSTOM
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Details
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the tetrahydrofuran was removed in vacuo
|
Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in a 2N aqueous solution of sodium hydroxide (30 mL)
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Type
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WASH
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Details
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washed with ethyl acetate (1×15 mL)
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Type
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ADDITION
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Details
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The aqueous layer was then acidified to pH=1 with the addition of a 2 N aqueous solution of hydrochloric acid
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate (3×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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the product was purified via Biotage Horizon (FLASH 25 M, silica, gradient from 0% EtOAc/hexane to 40% EtOAc/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)O)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |